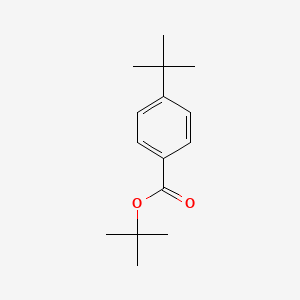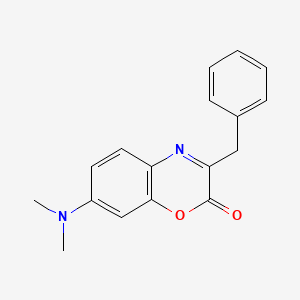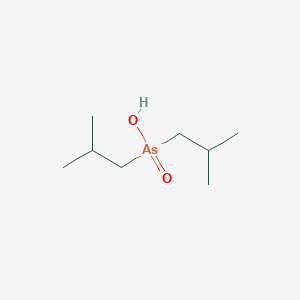phosphanium chloride CAS No. 90709-31-2](/img/structure/B14349913.png)
[4-(Dimethylamino)butyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)butylphosphanium chloride: is a quaternary phosphonium salt. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction. The presence of the dimethylamino group and the triphenylphosphonium moiety imparts unique chemical properties to this compound, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction can be represented as follows:
Ph3P+Cl−(CH2)4−N(CH3)2→[Ph3P−(CH2)4−N(CH3)2]+Cl−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile or toluene.
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)butylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, especially in the formation of ylides for the Wittig reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly employed.
Addition: The formation of ylides typically involves strong bases like n-butyllithium.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Addition: Alkenes (via the Wittig reaction).
Aplicaciones Científicas De Investigación
Chemistry:
Wittig Reaction: The compound is used to generate ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Catalysis: It can act as a phase-transfer catalyst in various organic reactions.
Biology:
Antimicrobial Activity: Some studies suggest that quaternary phosphonium salts exhibit antimicrobial properties, making them potential candidates for biological applications.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited in drug delivery systems.
Industry:
Polymer Synthesis: It is used in the synthesis of phosphorus-containing polymers, which have applications in flame retardants and other materials.
Mecanismo De Acción
The primary mechanism of action for 4-(Dimethylamino)butylphosphanium chloride involves the formation of ylides. The phosphonium center acts as a nucleophile, attacking electrophilic carbonyl compounds to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylide.
Comparación Con Compuestos Similares
- 4-(Dimethylamino)benzylphosphonium bromide
- 4-(Dimethylamino)phenylphosphonium chloride
Comparison:
- Uniqueness: 4-(Dimethylamino)butylphosphanium chloride is unique due to its butyl chain, which provides different steric and electronic properties compared to benzyl or phenyl analogs.
- Reactivity: The presence of the butyl chain can influence the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While similar compounds may also be used in the Wittig reaction, the specific structure of 4-(Dimethylamino)butylphosphanium chloride can offer distinct advantages in terms of solubility and reaction conditions.
Propiedades
Número CAS |
90709-31-2 |
|---|---|
Fórmula molecular |
C24H29ClNP |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
4-(dimethylamino)butyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H29NP.ClH/c1-25(2)20-12-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
COQOSDMPZRGDPN-UHFFFAOYSA-M |
SMILES canónico |
CN(C)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)




